Sodium nifurstyrenate
CAS No.: 54992-23-3
Cat. No.: VC20802602
Molecular Formula: C13H8NNaO5
Molecular Weight: 281.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54992-23-3 |
|---|---|
| Molecular Formula | C13H8NNaO5 |
| Molecular Weight | 281.2 g/mol |
| IUPAC Name | sodium;4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate |
| Standard InChI | InChI=1S/C13H9NO5.Na/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18;/h1-8H,(H,15,16);/q;+1/p-1/b6-3+; |
| Standard InChI Key | FGNXRHWAZABZSZ-ZIKNSQGESA-M |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+] |
| SMILES | C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+] |
| Canonical SMILES | C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characterization
Sodium nifurstyrenate is a synthetic nitrofuran derivative with the IUPAC name sodium;4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate . The compound is identified by the CAS registry number 54992-23-3 and is also known by several synonyms including Sodium nifurstylenate, Nifustyrenate Sodium, and Benzoic acid, 4-[(E)-2-(5-nitro-2-furanyl)ethenyl]-, sodium salt (1:1) .
Molecular Structure and Properties
Sodium nifurstyrenate possesses a distinctive molecular structure characterized by a nitrofuran ring connected to a styrene group with a terminal carboxylate sodium salt. The compound features the molecular formula C₁₃H₈NNaO₅ with a molecular weight of 281.20 g/mol . The parent compound, from which the sodium salt is derived, is nifurstyrenic acid (CID 6440938) .
The physical and chemical properties of sodium nifurstyrenate are summarized in the following table:
Pharmacokinetic Profile
The pharmacokinetic behavior of sodium nifurstyrenate has been specifically studied in aquatic organisms, reflecting its primary application in aquaculture. Research has focused on understanding how this compound is absorbed, distributed, and eliminated in various fish species.
Pharmacokinetics in Yellowtail Fish
A significant pharmacokinetic study examined the behavior of sodium nifurstyrenate (NFS) in yellowtail (Seriola quinqueradiata) following bolus intravascular administration . The study demonstrated that serum concentrations of NFS in yellowtail followed a two-compartment open model, providing valuable insights into its pharmacokinetic parameters.
The key pharmacokinetic parameters observed in yellowtail are presented in the following table:
| Pharmacokinetic Parameter | Value for NFS in Yellowtail |
|---|---|
| Dosage | 10 mg/kg body weight |
| Distribution Half-life (T₁/₂α) | 0.6 h |
| Elimination Half-life (T₁/₂β) | 7.7 h |
| Apparent Volume of Distribution (Vd) | 2.99 l/kg |
| Total Body Clearance (ClB) | 271 ml/kg/h |
| Serum Protein Binding in vivo | 69.4 ± 7.5% |
This research was conducted at a water temperature of 21.3 ± 0.2°C, which is an important consideration given that pharmacokinetics in ectothermic organisms like fish are significantly influenced by environmental temperature .
Therapeutic Applications in Aquaculture
Sodium nifurstyrenate has established a significant role in aquaculture, particularly for treating bacterial infections in various fish species. Its application in this field leverages its antimicrobial properties against specific pathogens that affect commercially important aquatic species.
Target Pathogens and Diseases
Sodium nifurstyrenate demonstrates efficacy against several bacterial pathogens that cause significant morbidity and mortality in aquaculture settings. The compound is particularly effective against:
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Aeromonas infections, which manifest as:
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Columnaris disease, causing:
These conditions affect various ornamental and aquarium fish species including koi, crucian carp, goldfish, and tropical fish varieties . The efficacy against these specific pathogens makes sodium nifurstyrenate a valuable tool in the management of bacterial diseases in controlled aquatic environments.
Comparative Analysis with Related Compounds
Sodium nifurstyrenate belongs to the broader class of nitrofuran antimicrobials, which includes several compounds used in veterinary medicine. Understanding the relationship between sodium nifurstyrenate and similar compounds provides context for its specific applications and efficacy profile.
Comparison with Nalidixic Acid
Research has examined sodium nifurstyrenate alongside other antimicrobials used in aquaculture, such as nalidixic acid (NA) . While both compounds are used to treat bacterial infections in fish, they exhibit different pharmacokinetic profiles:
| Parameter | Sodium Nifurstyrenate (in Yellowtail) | Nalidixic Acid (in Rainbow Trout) |
|---|---|---|
| Distribution Half-life (T₁/₂α) | 0.6 h | 1.4 h |
| Elimination Half-life (T₁/₂β) | 7.7 h | 13 h |
| Volume of Distribution (Vd) | 2.99 l/kg | 1.01 l/kg |
| Total Body Clearance (ClB) | 271 ml/kg/h | 54.7 ml/kg/h |
| Serum Protein Binding | 69.4 ± 7.5% | 10.9 ± 4.0% |
These differences highlight the distinct pharmacological characteristics of sodium nifurstyrenate, particularly its higher volume of distribution and faster clearance compared to nalidixic acid . These properties have implications for dosing regimens and treatment protocols in aquaculture applications.
Research Gaps and Future Directions
Despite the established use of sodium nifurstyrenate in aquaculture, several research gaps remain that warrant further investigation to optimize its application and understand its broader implications.
Areas for Further Research
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Comprehensive resistance profiles against various fish pathogens
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Environmental fate and ecotoxicological impact of sodium nifurstyrenate in aquatic ecosystems
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Potential for synergistic effects when combined with other antimicrobial agents
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Optimization of dosing regimens based on pharmacokinetic/pharmacodynamic modeling
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Development of improved formulations for enhanced bioavailability and targeted delivery
Addressing these research gaps would contribute to more effective and sustainable use of sodium nifurstyrenate in aquaculture while minimizing potential environmental impacts and the development of antimicrobial resistance.
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